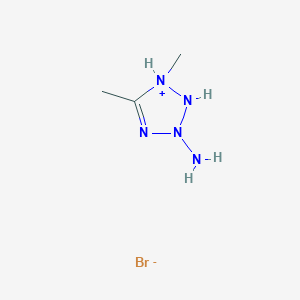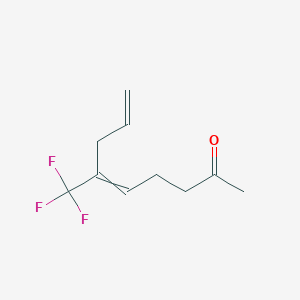
6-(Trifluoromethyl)nona-5,8-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)nona-5,8-dien-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a nona-5,8-dien-2-one backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under metal-free conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)nona-5,8-dien-2-one may involve large-scale synthesis using similar trifluoromethylation techniques. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)nona-5,8-dien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)nona-5,8-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of materials with specific chemical properties, such as increased stability and lipophilicity
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)nona-5,8-dien-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s polarity, stability, and lipophilicity, allowing it to interact more effectively with biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Fluorinated alkenes: Compounds with fluorine atoms attached to alkenes, showing comparable reactivity and applications.
Uniqueness
6-(Trifluoromethyl)nona-5,8-dien-2-one is unique due to its specific structure, which combines a trifluoromethyl group with a nona-5,8-dien-2-one backbone.
Propiedades
Número CAS |
666739-70-4 |
|---|---|
Fórmula molecular |
C10H13F3O |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)nona-5,8-dien-2-one |
InChI |
InChI=1S/C10H13F3O/c1-3-5-9(10(11,12)13)7-4-6-8(2)14/h3,7H,1,4-6H2,2H3 |
Clave InChI |
HACYRCPVURLUCV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC=C(CC=C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
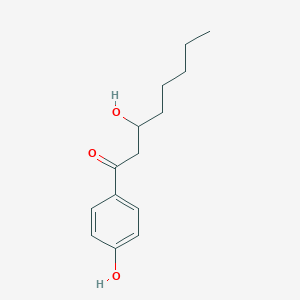
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
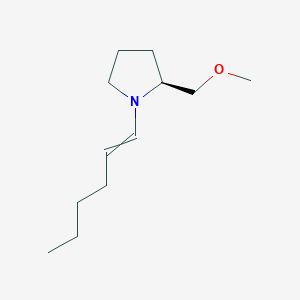
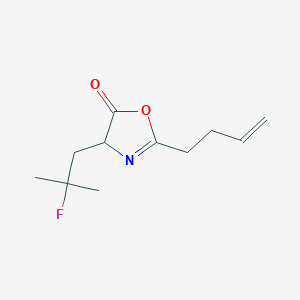
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
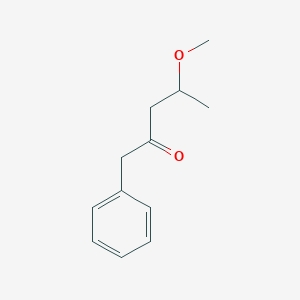
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)

